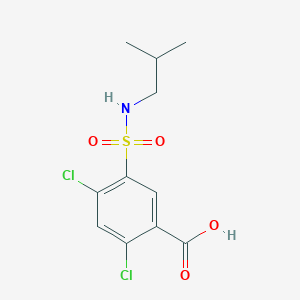

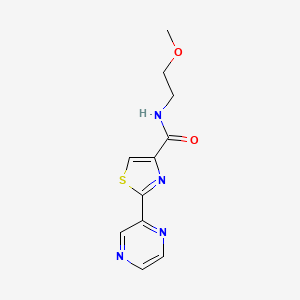

![molecular formula C23H24N6O B2837901 4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-13-3](/img/structure/B2837901.png)

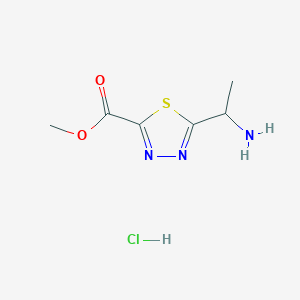

4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-tert-butyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule. It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another study reported the ultrasonic-assisted synthesis of pyrazolo [3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in the development of anticancer and anti-inflammatory agents. For example, studies have indicated the potential of these compounds to inhibit the activity of specific enzymes or cellular processes that are critical in the development of cancer and inflammatory diseases. The modifications of the pyrazolo[3,4-d]pyrimidine core have been explored to enhance therapeutic efficacy and reduce side effects, indicating a valuable direction for future drug development (Rahmouni et al., 2016), (Carraro et al., 2006).

Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent antimicrobial agents against a variety of pathogens, including bacteria and fungi. The structural modifications of these compounds can lead to enhanced antimicrobial activity, offering a promising route for the development of new antibiotics to combat resistant strains of bacteria and fungi (Ali et al., 2003).

Antiviral Applications

The exploration of pyrazolo[3,4-d]pyrimidine derivatives in antiviral therapy has shown potential, particularly in the development of treatments for influenza. The synthesis of novel compounds based on the pyrazolo[3,4-d]pyrimidin-4-yl structure has resulted in significant antiviral activities against bird flu influenza (H5N1), indicating a promising direction for future research in antiviral drug development (Hebishy et al., 2020).

Enzyme Inhibition for Cognitive Disorders

Research has also extended into the use of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Compounds have been designed to inhibit phosphodiesterase 1 (PDE1), showing efficacy in animal models and offering a therapeutic avenue for conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 4-tert-butyl-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and motility .

Mode of Action

This compound acts as a highly selective and effective inhibitor of the PKD family . It binds to these kinases, inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively . This compound also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .

Biochemical Pathways

By inhibiting the PKD family, this compound affects various biochemical pathways. PKDs are involved in numerous signaling pathways, including those related to cell survival and proliferation . Therefore, inhibition of PKDs can lead to changes in these pathways, potentially leading to effects such as reduced cell proliferation.

Pharmacokinetics

Its solubility in various solvents like chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability

Propriétés

IUPAC Name |

4-tert-butyl-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-15-5-11-18(12-6-15)29-21-19(13-26-29)20(24-14-25-21)27-28-22(30)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,28,30)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAAQDIKSGUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)